Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, dihydrate, (3b)-
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Overview
Description
Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, dihydrate, (3b)- is a steroidal compound that belongs to the class of androstane derivatives. It is characterized by the presence of a sulfooxy group at the 3-position and a sodium salt form, making it highly soluble in water. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, dihydrate, (3b)- typically involves the sulfonation of Androst-5-en-17-one. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt. The dihydrate form is obtained by crystallization from aqueous solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, dihydrate, (3b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, dihydrate, (3b)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to steroid metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, dihydrate, (3b)- involves its interaction with specific molecular targets and pathways. The sulfooxy group enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, it can interact with steroid receptors and modulate gene expression, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Androst-5-en-17-one, 3,19-dihydroxy-, (3β)-: Another androstane derivative with hydroxyl groups at the 3 and 19 positions.
Androst-5-en-17-one, 7-hydroxy-3-(sulfooxy)-, (3β,7α)-: A similar compound with a hydroxyl group at the 7 position and a sulfooxy group at the 3 position.
Uniqueness
Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, dihydrate, (3b)- is unique due to its sulfooxy group and sodium salt form, which confer distinct solubility and reactivity properties. These features make it particularly useful in aqueous environments and enhance its applicability in various research and industrial settings.
Properties
Molecular Formula |
C19H32NaO7S |
---|---|
Molecular Weight |
427.5 g/mol |
InChI |
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/t13-,14-,15-,16-,18-,19-;;;/m0.../s1 |
InChI Key |
BFBHNPWKZOGUCP-OXNWJOIVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.O.O.[Na] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.O.O.[Na] |
Origin of Product |
United States |
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